(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide
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Overview
Description
(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a pyrazolyl group, and an acrylamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include dimethoxybenzene, pyrazole derivatives, and acrylamide. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
- (-)-Carvone
- Various polyketide/NRPs-producing chemotherapeutic compounds
Uniqueness
What sets (Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide apart from similar compounds is its unique combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H23N7O4 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C26H23N7O4/c1-16-13-22(28-23(34)12-10-17-9-11-20(36-2)21(14-17)37-3)33(31-16)26-29-24-19(25(35)30-26)15-27-32(24)18-7-5-4-6-8-18/h4-15H,1-3H3,(H,28,34)(H,29,30,35)/b12-10- |
InChI Key |
FNSRAILXFXJMQH-BENRWUELSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C\C2=CC(=C(C=C2)OC)OC)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
Origin of Product |
United States |
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